1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one, commonly known as HPP-22, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. HPP-22 has been shown to inhibit the activity of a specific protein kinase, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. In
Mecanismo De Acción
HPP-22 inhibits the activity of a specific protein kinase known as glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in various cellular processes such as cell growth, proliferation, and differentiation. By inhibiting GSK-3, HPP-22 disrupts these cellular processes, leading to the inhibition of cancer cell growth and proliferation and the improvement of cognitive function in neurological disorders.
Biochemical and physiological effects
HPP-22 has been shown to have various biochemical and physiological effects. In cancer cells, HPP-22 inhibits the activity of GSK-3, leading to the inhibition of cancer cell growth and proliferation. In animal models of Alzheimer's disease, HPP-22 has been shown to improve cognitive function and reduce inflammation. HPP-22 has also been shown to have anti-inflammatory effects in animal models of colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HPP-22 in lab experiments is its specificity for GSK-3, which allows for the targeted inhibition of this protein kinase. Another advantage is its small size, which allows for easy penetration of cell membranes. However, one limitation of using HPP-22 in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on HPP-22. One direction is to further explore its potential therapeutic applications in cancer research and neurological disorders. Another direction is to develop more potent and selective inhibitors of GSK-3 based on the structure of HPP-22. Additionally, further research is needed to understand the long-term effects of HPP-22 on cellular processes and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, HPP-22 is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. Its specificity for GSK-3 and small size make it a promising candidate for targeted inhibition of this protein kinase. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of HPP-22 involves a multi-step process starting with the reaction of piperidine with 4-nitrobenzenesulfonyl chloride to form 4-nitrobenzenesulfonamide. The resulting compound is then reacted with 3-chloromethyl-5-methylisoxazole to form a sulfonamide isoxazole intermediate. The final step involves the reaction of the sulfonamide isoxazole intermediate with 2-pyrrolidinone to form HPP-22.
Aplicaciones Científicas De Investigación
HPP-22 has been studied in various scientific research applications, including cancer research and neurological disorders. In cancer research, HPP-22 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific protein kinases involved in cancer cell signaling pathways. In neurological disorders, HPP-22 has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[4-[3-(hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-12-13-3-1-9-17(11-13)23(21,22)15-7-5-14(6-8-15)18-10-2-4-16(18)20/h5-8,13,19H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUPFBAXONUEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.